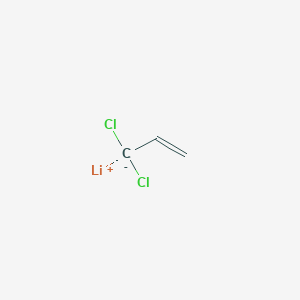

lithium;3,3-dichloroprop-1-ene

Description

Significance of Organometallic Chemistry in Chemical Transformations

Organometallic chemistry, the study of compounds containing metal-carbon bonds, serves as a bridge between organic and inorganic chemistry. solubilityofthings.com These compounds are integral to a wide array of chemical transformations, acting as catalysts and stoichiometric reagents in both research and industrial settings. wikipedia.orgmt.com Their utility stems from their unique reactivity, which allows for the formation of new carbon-carbon bonds and the functionalization of various organic molecules. solubilityofthings.commt.com Many organometallic compounds serve as catalysts, providing alternative reaction pathways with lower activation energies. solubilityofthings.com For instance, they are crucial in polymerization reactions, the synthesis of pharmaceuticals, and the production of fine chemicals. wikipedia.orglibretexts.org

The nature of the metal-carbon bond in these reagents is highly polarized, conferring a partial negative charge on the carbon atom. numberanalytics.com This polarization makes the carbon atom a potent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. numberanalytics.commt.com

Overview of Organolithium Chemistry: Historical Context and Contemporary Relevance

The journey of organolithium chemistry began in 1917 with the first synthesis of organolithium compounds by Wilhelm Schlenk. numberanalytics.comnih.gov Early research in the 1930s by pioneers like Karl Ziegler, Georg Wittig, and Henry Gilman further illuminated the potential of these reagents. wikipedia.org They demonstrated that organolithium reagents could often achieve the same transformations as Grignard reagents but with greater speed and yield. wikipedia.org

Today, organolithium reagents are indispensable in both academic laboratories and industrial processes. sigmaaldrich.comnumberanalytics.com Their applications range from initiating polymerization reactions for producing elastomers to their use in asymmetric synthesis for manufacturing pharmaceuticals. wikipedia.orgmarketresearchintellect.com The continued development of new organolithium-based methodologies underscores their enduring importance in contemporary organic chemistry. numberanalytics.com

Classification and General Reactivity Profiles of Organolithium Species

Organolithium reagents can be broadly classified based on the nature of the organic group attached to the lithium atom. Common examples include alkyllithiums (e.g., n-butyllithium, tert-butyllithium), aryllithiums (e.g., phenyllithium), and vinyllithiums. fiveable.me The structure and reactivity of these reagents are significantly influenced by the solvent and the presence of coordinating ligands. numberanalytics.com In solution, they often exist as aggregates, such as tetramers or hexamers, and the degree of aggregation can impact their reactivity. libretexts.orgfishersci.fr

The defining characteristic of organolithium reagents is their dual nature as strong bases and potent nucleophiles. wikipedia.orgtaylorandfrancis.com Their strong basicity allows them to deprotonate a wide range of organic compounds, including hydrocarbons, a reaction that is fundamental to many synthetic strategies. mt.comnih.gov As nucleophiles, they readily participate in addition reactions with carbonyl compounds and in substitution reactions. numberanalytics.comslideshare.net The reactivity can be modulated by factors such as steric hindrance and electronic effects of the organic group. numberanalytics.com

Table 1: Common Classes of Organolithium Reagents and Their Characteristics

| Class | Example | Key Features |

| Alkyllithiums | n-Butyllithium (n-BuLi) | Widely used as a strong base and polymerization initiator. wikipedia.orgsigmaaldrich.com |

| tert-Butyllithium (B1211817) (t-BuLi) | A very strong, non-nucleophilic base. wikipedia.orgnih.gov | |

| Aryllithiums | Phenyllithium (PhLi) | Used for the introduction of phenyl groups. fiveable.me |

| Vinyllithiums | Vinyllithium (B1195746) | A reactive intermediate for forming carbon-carbon bonds with sp²-hybridized carbons. |

| α-Haloalkenyllithiums | 3,3-Dichloroprop-1-enyllithium | A specialized reagent for the synthesis of functionalized molecules. Current time information in Milan, IT. |

The Unique Position of α-Haloalkenyllithium Reagents, such as 3,3-Dichloroprop-1-enyllithium, in Synthetic Methodology

α-Haloalkenyllithium reagents represent a specialized class of organolithium compounds that possess both a lithium atom and a halogen atom on the vinylic carbon. This unique structural feature imparts distinct reactivity, making them valuable intermediates in organic synthesis.

3,3-Dichloroprop-1-enyllithium is a prime example of an α-haloalkenyllithium reagent. Its synthetic utility lies in its ability to react with various electrophiles, leading to the formation of highly functionalized molecules that can serve as precursors to a range of other compounds. For instance, it can be used in reactions to generate dichlorocyclopropylidenes, which are useful in the synthesis of more complex cyclic systems. The presence of the two chlorine atoms provides handles for further chemical transformations, expanding its synthetic potential.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51522-96-4 |

|---|---|

Molecular Formula |

C3H3Cl2Li |

Molecular Weight |

116.9 g/mol |

IUPAC Name |

lithium;3,3-dichloroprop-1-ene |

InChI |

InChI=1S/C3H3Cl2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |

InChI Key |

GRFACWRHHUXZSD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=C[C-](Cl)Cl |

Origin of Product |

United States |

Strategic Synthesis and Formation Methodologies for 3,3 Dichloroprop 1 Enyllithium

Precursor Compounds: Halogenated Propenes as Substrates for Lithiation

The logical precursor for the synthesis of 3,3-dichloroprop-1-enyllithium is 3,3-dichloroprop-1-ene. This halogenated propene serves as the substrate from which the organolithium reagent is generated. The presence of two chlorine atoms on the same carbon atom (a gem-dihalide) adjacent to a double bond presents distinct possibilities for reaction with organolithium reagents, primarily through lithium-halogen exchange or direct deprotonation (metalation). The reactivity of such substrates is influenced by the nature of the halogen, with brominated and iodinated analogs generally exhibiting higher reactivity in lithium-halogen exchange reactions. nih.gov

Lithium-Halogen Exchange Reactions: Principles and Mechanistic Considerations

Lithium-halogen exchange is a powerful and widely utilized method for the preparation of organolithium compounds. nih.gov This reaction involves the exchange of a halogen atom in an organic halide with a lithium atom from an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The general equilibrium for this reaction favors the formation of the more stable organolithium species, which is often the one where the lithium is attached to a carbon with higher s-character (sp > sp2 > sp3). nih.gov

The mechanism of the lithium-halogen exchange has been the subject of extensive study. One widely accepted pathway involves the formation of an "ate-complex" intermediate. nih.gov In this model, the nucleophilic carbanion of the organolithium reagent attacks the halogen atom of the organic halide, forming a transient, negatively charged intermediate that subsequently collapses to the new organolithium compound and organic halide. Another proposed mechanism involves a single-electron transfer (SET) process, leading to the generation of radical intermediates.

In the context of 3,3-dichloroprop-1-ene, a lithium-halogen exchange would involve the replacement of one of the chlorine atoms with a lithium atom. Given that chlorine is less reactive than bromine or iodine in this exchange, more forcing conditions or more reactive alkyllithiums might be necessary. nih.gov

Regioselectivity and Stereoselectivity in Lithium-Halogen Exchange Processes

Regioselectivity in lithium-halogen exchange is a critical consideration, especially in molecules with multiple halogen atoms or other reactive sites. For gem-dihaloalkenes, the exchange of one halogen atom is typical. The choice of which halogen is exchanged can be influenced by steric and electronic factors. In the case of 3,3-dichloroprop-1-ene, the two chlorine atoms are equivalent, so the initial exchange is not regioselective between them.

A key aspect of lithium-halogen exchange involving vinyl halides is its stereospecificity. The reaction generally proceeds with retention of configuration at the carbon atom undergoing the exchange. This means that if the starting vinyl halide has a specific stereochemistry (E or Z), the resulting vinyllithium (B1195746) reagent will predominantly retain that stereochemistry. nih.gov

Influence of Lithium Source, Counterions, and Stoichiometry

The choice of the organolithium reagent (the lithium source) can significantly impact the outcome of the reaction. n-Butyllithium is a commonly used reagent, while sec-butyllithium (B1581126) and tert-butyllithium are more reactive and can be effective for less reactive halides. organicchemistrydata.org The use of more reactive alkyllithiums, however, can also increase the likelihood of side reactions.

The stoichiometry of the organolithium reagent is also crucial. Often, more than one equivalent of the alkyllithium is used. For instance, when using t-BuLi, a second equivalent is often employed to react with the t-butyl halide byproduct, which can prevent undesired side reactions and drive the equilibrium towards the desired product. organicchemistrydata.org

The counterion, which is the lithium cation, plays a significant role in the structure and reactivity of organolithium reagents. These reagents often exist as aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation is influenced by the solvent and the presence of coordinating ligands. mt.com

Direct Metalation Approaches: Scope and Limitations for Vinyl and Allylic Systems

Direct metalation, or deprotonation, is an alternative pathway for the formation of organolithium compounds. This reaction involves the abstraction of a proton from the substrate by a strong base, typically an organolithium reagent. The regioselectivity of deprotonation is governed by the acidity of the available protons. In 3,3-dichloroprop-1-ene, there are both vinylic and allylic protons.

Generally, allylic protons are more acidic than vinylic protons due to the resonance stabilization of the resulting allylic carbanion. Therefore, direct metalation of 3,3-dichloroprop-1-ene would be expected to preferentially occur at the allylic position, leading to a different organolithium species than that formed by lithium-halogen exchange. However, the presence of the electron-withdrawing chlorine atoms can influence the acidity of the vinylic proton.

Directed metalation, where a functional group directs the lithiation to a specific position (often ortho to the directing group), is a powerful tool in aromatic systems but is less commonly applied to simple alkenes. orgsyn.org For vinyl and allylic systems, the competition between deprotonation and other reaction pathways, such as addition to the double bond or lithium-halogen exchange, can be a significant challenge.

Reaction Conditions and Solvents in Organolithium Formation

The formation of organolithium reagents is highly sensitive to reaction conditions, including temperature and the choice of solvent. These reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and decomposition of the often unstable organolithium products. acs.org

Role of Ethereal Solvents and Hydrocarbon Solvents

The solvent plays a critical role in the solubility, aggregation state, and reactivity of organolithium reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly used. These solvents are Lewis bases and can coordinate to the lithium cation, breaking down the aggregates of the organolithium reagent into smaller, more reactive species. acs.org However, THF can be deprotonated by strong organolithium reagents, especially at higher temperatures, which can lead to unwanted side reactions. acs.orgrug.nl

Hydrocarbon solvents, such as pentane (B18724) and hexane, are non-coordinating. In these solvents, organolithium reagents exist as larger aggregates, which can reduce their reactivity. aragen.com The choice of solvent can therefore be used to modulate the reactivity of the organolithium reagent and influence the selectivity of the reaction. For instance, some lithium-halogen exchanges are performed in a mixture of ethereal and hydrocarbon solvents to achieve a balance of reactivity and stability.

Impact of Additives: Chelating Agents (e.g., TMEDA) and Cosolvents (e.g., HMPA) on Formation Efficacy and Reactivity

The formation and reactivity of organolithium reagents are profoundly influenced by the presence of additives, such as chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and polar aprotic cosolvents like hexamethylphosphoramide (B148902) (HMPA). These additives modify the aggregation state and the nature of the carbon-lithium bond, thereby affecting the reagent's solubility, stability, and reactivity.

Chelating Agents: TMEDA

TMEDA is a bidentate ligand that chelates to the lithium cation, breaking down the oligomeric aggregates (tetramers, hexamers) in which alkyllithium reagents typically exist in hydrocarbon solvents. This deaggregation leads to the formation of smaller, more reactive species, such as monomers or dimers. The increased reactivity of the organolithium reagent in the presence of TMEDA can significantly enhance the rate of metalation reactions.

In the context of the potential synthesis of 3,3-dichloroprop-1-enyllithium, the addition of TMEDA would be expected to increase the basicity of the alkyllithium reagent, which could favor deprotonation over lithium-halogen exchange. Conversely, by solvating the lithium cation, TMEDA can also influence the mechanism of lithium-halogen exchange, in some cases accelerating the reaction. The precise effect would likely be highly dependent on the substrate and reaction conditions.

Interactive Table: Expected Effects of TMEDA on Organolithium Reactions

| Property Affected | Expected Effect of TMEDA Addition | Rationale |

| Aggregation State | Deaggregation of organolithium oligomers | Chelation of the lithium cation by the bidentate amine. |

| Reactivity | Increased | Formation of more reactive, lower-order aggregates (monomers/dimers). |

| Basicity | Increased | Enhanced charge separation and availability of the carbanion. |

| Solubility | Increased | Formation of more soluble organolithium-TMEDA complexes. |

Cosolvents: HMPA

HMPA is a highly polar aprotic cosolvent that is a powerful lithium cation solvating agent. Its addition can dramatically alter the reactivity of organolithium reagents. HMPA promotes the formation of solvent-separated ion pairs (SSIPs), where the lithium cation and the carbanion are separated by a shell of solvent molecules. This increased ionic character of the C-Li bond generally leads to a significant increase in the reactivity of the carbanion.

For the formation of 3,3-dichloroprop-1-enyllithium, the use of HMPA as a cosolvent could potentially accelerate a sluggish lithium-halogen exchange. However, the enhanced basicity of the organolithium reagent in the presence of HMPA might also increase the likelihood of undesired side reactions, such as deprotonation or elimination.

Interactive Table: Expected Effects of HMPA on Organolithium Reactions

| Property Affected | Expected Effect of HMPA Addition | Rationale |

| Ion Pair Structure | Promotes formation of solvent-separated ion pairs (SSIPs) | Strong solvation of the lithium cation by HMPA. |

| Reactivity | Significantly increased | Increased ionic character of the C-Li bond and availability of a "naked" carbanion. |

| Reaction Pathway | May alter selectivity | Can favor pathways that proceed through more ionic transition states. |

| Stability | Can decrease stability of the organolithium reagent | Increased reactivity can lead to faster decomposition pathways. |

Analytical Techniques for Monitoring Organolithium Formation and Concentration (e.g., Titration Methods)

The accurate determination of the concentration of organolithium reagents is crucial for stoichiometric control in chemical reactions. Several methods are available for this purpose, with titration being the most common.

Titration Methods

A variety of titration methods have been developed to determine the concentration of active organolithium species. These methods typically involve the reaction of the organolithium with a known amount of a titrant, with the endpoint being determined by a color change of an indicator.

One of the most widely used methods is the Gilman double titration . This method allows for the determination of the concentration of the active organolithium reagent (R-Li) as well as the concentration of non-pyrophoric basic impurities such as lithium alkoxides (RO-Li). The procedure involves two separate titrations:

Total Base Titration: An aliquot of the organolithium solution is hydrolyzed with water, and the resulting lithium hydroxide (B78521) is titrated with a standardized acid. This gives the total concentration of all basic species.

Non-R-Li Base Titration: A second aliquot is treated with an excess of a reactive halide, such as 1,2-dibromoethane (B42909) or benzyl (B1604629) chloride, which reacts with the organolithium but not with the alkoxides. Subsequent hydrolysis and titration with a standardized acid give the concentration of the non-organolithium bases.

The concentration of the active organolithium reagent is then calculated by the difference between the total base and the non-R-Li base concentrations.

Other common titration methods include:

Titration with a colored indicator: A variety of compounds that are deprotonated by organolithiums to give intensely colored conjugate bases can be used as indicators. Examples include 1,10-phenanthroline, 2,2'-bipyridine, and N-phenyl-1-naphthylamine. The organolithium solution is titrated with a standard solution of a secondary alcohol (e.g., sec-butanol) until the color of the indicator disappears.

Titration with diphenylacetic acid: This method relies on the deprotonation of diphenylacetic acid by the organolithium reagent. The endpoint is signaled by the appearance of a yellow color due to the formation of the enolate.

Interactive Table: Comparison of Common Organolithium Titration Methods

| Method | Principle | Advantages | Disadvantages |

| Gilman Double Titration | Differentiates between active R-Li and basic impurities. | Provides a more accurate concentration of the active reagent. | More time-consuming as it requires two titrations. |

| Indicator Titration (e.g., with 1,10-phenanthroline) | Deprotonation of an indicator to a colored species. | Simple and rapid. | Does not distinguish between R-Li and other basic impurities. |

| Diphenylacetic Acid Titration | Deprotonation of a weak acid to a colored enolate. | Relatively simple and provides a distinct endpoint. | Can be less accurate with highly hindered or less basic organolithiums. |

In a research setting, the formation of a novel organolithium reagent like 3,3-dichloroprop-1-enyllithium would likely be monitored using spectroscopic techniques in addition to titration. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷Li NMR) would be invaluable for characterizing the structure of the organolithium species and for monitoring the progress of its formation, allowing for the direct observation of the disappearance of the starting material and the appearance of the product.

Mechanistic Studies and Reaction Pathways of 3,3 Dichloroprop 1 Enyllithium

Nucleophilic Reactivity of the Allylic Lithium Center

Due to the significant difference in electronegativity between carbon and lithium, the carbon-lithium bond is highly polar, rendering the carbon atom nucleophilic and the lithium atom electrophilic. wikipedia.org In the case of 3,3-dichloroprop-1-enyllithium, the negative charge is delocalized across the allylic system. This delocalization influences its reactivity, making it a softer nucleophile compared to simple alkyllithium reagents. The nucleophilic character of 3,3-dichloroprop-1-enyllithium allows it to participate in a variety of reactions, including additions to carbonyl compounds and other electrophiles. nih.gov

The regioselectivity of its reactions is a key aspect of its nucleophilic reactivity. Attack can occur at either the C1 or C3 position of the allyl system. The presence of the two chlorine atoms at the C3 position significantly influences the electronic distribution and steric environment, which in turn dictates the preferred site of nucleophilic attack.

Examination of Concerted Versus Stepwise Reaction Mechanisms in Transformations

The reactions of 3,3-dichloroprop-1-enyllithium can proceed through either concerted or stepwise mechanisms, depending on the substrate, reaction conditions, and solvent. In many nucleophilic addition reactions, particularly with activated electrophiles, a concerted mechanism may be favored. However, for less reactive electrophiles or in situations where steric hindrance is significant, a stepwise mechanism involving the formation of an intermediate may be operative. The nature of the solvent can also play a crucial role, with polar aprotic solvents potentially favoring stepwise pathways by stabilizing charged intermediates.

Stereochemical Control in Reactions Involving 3,3-Dichloroprop-1-enyllithium

The geometry of the double bond in 3,3-dichloroprop-1-enyllithium, whether Z (zusammen) or E (entgegen), can have a profound impact on its reactivity and the stereochemical outcome of its reactions. studymind.co.ukmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org The spatial arrangement of the substituents around the double bond can influence the approach of the electrophile and may lead to different product distributions. The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration to the double bond. khanacademy.org

Z-isomers, where the higher priority groups are on the same side of the double bond, and E-isomers, where they are on opposite sides, can exhibit different reaction rates and lead to the formation of different diastereomeric products. youtube.com This is due to the different steric environments presented by the two isomers to the incoming electrophile.

Table 1: Illustrative Reactivity of Z/E Isomers of a Substituted Allylic Lithium Reagent with an Aldehyde This table presents hypothetical data to illustrate the concept.

| Isomer | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| Z | Benzaldehyde | THF | -78 | 85:15 |

| E | Benzaldehyde | THF | -78 | 30:70 |

In reactions with chiral electrophiles or in the presence of chiral ligands, 3,3-dichloroprop-1-enyllithium has the potential to participate in diastereoselective and enantioselective transformations. The inherent chirality of the reaction partner or the chiral environment created by a ligand can induce facial selectivity in the attack of the nucleophilic allylic lithium on the electrophile. This can lead to the preferential formation of one diastereomer or enantiomer over the other. The development of asymmetric transformations utilizing this reagent is an area of significant interest for the synthesis of complex, stereochemically defined molecules.

Aggregation Phenomena of Organolithium Reagents and their Effect on Reaction Kinetics

Organolithium reagents, including allylic lithium species, are known to exist as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, and the structure of the organic moiety. wikipedia.orgnih.govresearchgate.net These aggregates can range from dimers to higher-order structures. wisc.edu The aggregation state of 3,3-dichloroprop-1-enyllithium is expected to significantly influence its reactivity and the kinetics of its reactions. Generally, lower-order aggregates are more reactive than higher-order aggregates.

The presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of ligands such as tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species, thereby accelerating the reaction rate. wisc.edu The delocalized nature of the charge in allyllithiums often leads to less aggregation compared to alkyllithiums. wikipedia.org

Table 2: Hypothetical Effect of Solvent on the Aggregation State and Reactivity of an Allylic Lithium Reagent This table presents hypothetical data to illustrate the concept.

| Solvent | Predominant Aggregation State | Relative Rate of Reaction |

| Hexane | Tetramer/Hexamer | 1 |

| Diethyl Ether | Dimer/Tetramer | 10 |

| THF | Monomer/Dimer | 100 |

Spectroscopic Probes into Reaction Intermediates and Transition States

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷Li NMR), are powerful tools for elucidating the structure of organolithium reagents and probing reaction intermediates and transition states. scielo.br Low-temperature NMR studies can provide valuable information about the aggregation state of 3,3-dichloroprop-1-enyllithium in different solvents and the structural changes that occur upon addition of an electrophile.

Computational methods, such as Density Functional Theory (DFT), can complement experimental studies by providing insights into the geometries of reactants, intermediates, and transition states, as well as the energetic profiles of reaction pathways. These computational studies can help to rationalize observed reactivities and selectivities.

Synthetic Utility and Transformative Applications of 3,3 Dichloroprop 1 Enyllithium

Carbon-Carbon Bond Formation Reactions

The high reactivity of the carbanion in 3,3-dichloroprop-1-enyllithium makes it a potent nucleophile for the formation of new carbon-carbon bonds. It readily reacts with a variety of electrophilic partners, providing access to complex molecular architectures.

One of the most fundamental applications of 3,3-dichloroprop-1-enyllithium is its reaction with carbonyl compounds. msu.edu In a manner characteristic of organometallic reagents, it undergoes nucleophilic addition to the electrophilic carbon of aldehydes, ketones, and, in some cases, esters. The reaction with aldehydes and ketones proceeds via attack on the carbonyl carbon to form a lithium alkoxide intermediate. msu.edu Subsequent acidic workup protonates the alkoxide, yielding the corresponding gem-dichloroallylic alcohols. msu.edu Ketones react to give tertiary alcohols, while aldehydes produce secondary alcohols. msu.edu This method provides a direct route to highly functionalized alcohol derivatives bearing the synthetically useful gem-dichlorovinyl group.

Table 1: Reactions of 3,3-Dichloroprop-1-enyllithium with Carbonyl Compounds

| Electrophile (Substrate) | Product | Product Class |

| Aldehyde (e.g., Benzaldehyde) | 1-phenyl-4,4-dichloro-but-3-en-1-ol | Secondary gem-dichloroallylic alcohol |

| Ketone (e.g., Acetophenone) | 2-phenyl-5,5-dichloro-pent-4-en-2-ol | Tertiary gem-dichloroallylic alcohol |

| Ester (e.g., Ethyl benzoate) | 1,1-diphenyl-4,4-dichloro-but-3-en-1-ol* | Tertiary gem-dichloroallylic alcohol |

| Reaction with esters typically involves the addition of two equivalents of the organolithium reagent, as the initial ketone intermediate is also reactive. |

The synthetic utility of 3,3-dichloroprop-1-enyllithium extends to reactions with nitrogen-containing electrophiles such as imines and nitriles. The carbon-nitrogen double bond in an imine is analogous to a carbonyl group, presenting an electrophilic carbon that is susceptible to nucleophilic attack. youtube.com The addition of 3,3-dichloroprop-1-enyllithium to an imine results in the formation of a lithium amide, which upon aqueous workup, yields a gem-dichloroallylic amine.

Nitriles also react with potent nucleophiles like 3,3-dichloroprop-1-enyllithium. The initial step involves the addition of the carbanion across the carbon-nitrogen triple bond to form a stable imine anion. libretexts.org This intermediate can then be hydrolyzed to afford a gem-dichlorovinyl ketone, effectively using the nitrile as a carbonyl equivalent. These reactions provide valuable pathways for incorporating nitrogen-containing functional groups or for the synthesis of complex ketones.

Table 2: Additions of 3,3-Dichloroprop-1-enyllithium to Imines and Nitriles

| Electrophile (Substrate) | Intermediate | Final Product (after workup) |

| Imine (e.g., N-benzylidene-aniline) | Lithium amide | 1,2-diphenyl-3-(2,2-dichlorovinyl)azacyclopropane |

| Nitrile (e.g., Benzonitrile) | Imine anion | 1-phenyl-3,3-dichloro-prop-2-en-1-one |

While the high reactivity of organolithium compounds can present challenges in transition metal-catalyzed cross-coupling reactions, recent advances have enabled their use as effective coupling partners. advancedsciencenews.com 3,3-Dichloroprop-1-enyllithium can participate in palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl and vinyl halides. nih.gov These reactions typically require specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, which can facilitate the challenging oxidative addition and prevent unwanted side reactions. nih.govorganic-chemistry.org This direct coupling methodology avoids the need to transmetalate the highly reactive lithium reagent to a less reactive metal (e.g., boron or tin), streamlining the synthetic process. advancedsciencenews.com The reaction allows for the stereoselective formation of substituted gem-dichloro-1,3-dienes and other conjugated systems, which are valuable intermediates in organic synthesis. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling of 3,3-Dichloroprop-1-enyllithium

| Electrophile | Catalyst System | Product Type |

| Aryl Chloride (e.g., Chlorobenzene) | Pd₂(dba)₃ / XPhos | Aryl-substituted gem-dichloroalkene |

| Aryl Bromide | Pd₂(dba)₃ / XPhos | Aryl-substituted gem-dichloroalkene |

| Vinyl Bromide | Pd₂(dba)₃ / XPhos | gem-dichloro-1,3-diene |

Synthesis of Functionalized Gem-Dihaloalkenes and Analogues

The reactions involving 3,3-dichloroprop-1-enyllithium are pivotal for constructing molecules that feature the gem-dihaloalkene motif. This functional group is not merely a structural component but also a versatile handle for further chemical manipulation.

The aforementioned carbon-carbon bond-forming reactions (sections 4.1.1-4.1.3) represent powerful methods for the selective introduction of the 2,2-dichlorovinyl functional group onto a diverse range of molecular scaffolds. By reacting 3,3-dichloroprop-1-enyllithium with carbonyls, imines, nitriles, or organic halides, chemists can precisely install this moiety. This process allows for the construction of complex vinyl systems where the gem-dichloro group is positioned adjacent to newly formed stereocenters or within conjugated frameworks, setting the stage for subsequent synthetic elaborations.

The gem-dichloroalkene unit installed via 3,3-dichloroprop-1-enyllithium chemistry is a precursor for other valuable functional groups. A particularly significant transformation is its potential conversion to a gem-difluoroalkene. The gem-difluoroalkene motif is of great interest in medicinal chemistry, as it can serve as a non-reducible mimic of a ketone or carbonyl group, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. chemistryviews.orgdigitellinc.com

While direct halogen exchange (HALEX) on gem-dichloroalkenes can be challenging, various methods have been developed for the synthesis of gem-difluoroalkenes, underscoring their importance. acs.org These methods include Wittig-type reactions with difluoromethylene phosphorus ylides, dehydrofluorination of trifluoromethyl-containing precursors, and photoredox-promoted reactions. chemistryviews.orgnih.gov The products derived from 3,3-dichloroprop-1-enyllithium serve as substrates for accessing these valuable gem-difluoro analogues, thereby expanding the synthetic utility of the initial reagent. The hydrogenation of a gem-difluoroalkene can also provide access to the difluoromethyl (CHF₂) group, which is a lipophilic hydrogen bond donor and a bioisostere of alcohol and thiol groups. nih.gov

Access to Complex Ring Systems: Cyclizations and Annulations

While direct, one-pot cyclization or annulation reactions involving the initial addition of 3,3-dichloroprop-1-enyllithium are not extensively documented, the functionalized adducts obtained from its reaction with various electrophiles serve as valuable precursors for the synthesis of complex ring systems. The dichlorovinyl moiety in these products is primed for subsequent transformations that can lead to the formation of carbocyclic and heterocyclic frameworks.

For instance, the dichloro(hydroxy)alkene products resulting from the reaction of 3,3-dichloroprop-1-enyllithium with ketones and aldehydes can be subjected to a variety of cyclization strategies. These strategies often involve activation of the hydroxyl group and subsequent intramolecular nucleophilic attack or radical cyclization onto the double bond or one of the carbon-chlorine bonds. The presence of two chlorine atoms offers multiple pathways for such transformations, including reductive cyclizations and transition-metal-catalyzed cross-coupling reactions that can forge new ring systems.

One conceptual approach involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular substitution reaction where a nucleophile, either generated in situ or introduced externally, displaces one of the vinyl chlorides to form a five- or six-membered ring. Another potential pathway is the radical cyclization of these adducts, where a radical generated at a different position in the molecule can add to the dichlorovinyl group, initiating a ring-closing cascade. Although specific, high-yielding examples of these transformations originating from 3,3-dichloroprop-1-enyllithium adducts are still a developing area of research, the synthetic potential is significant.

Regioselective and Stereoselective Synthesis of Complex Molecular Architectures

The reactions of 3,3-dichloroprop-1-enyllithium, an ambident nucleophile, with carbonyl compounds exhibit a remarkable degree of regioselectivity that is governed by the electronic properties of the substrate. The lithium reagent can attack through its α-carbon (C1, bearing the dichloromethylene group) or its γ-carbon (C3). Research has demonstrated that the electronic nature of the carbonyl electrophile dictates the site of C-C bond formation.

In reactions with aliphatic and aromatic aldehydes and ketones, the addition of 3,3-dichloroprop-1-enyllithium generally proceeds with high regioselectivity, favoring attack at the α-carbon (the CCl2 terminus). This leads to the formation of 1,1-dichloro-1-alken-4-ols. However, a fascinating reversal of regioselectivity is observed with α,β-unsaturated ketones (enones). In these cases, the reaction proceeds via a 1,2-addition to the carbonyl group, but the nucleophilic attack occurs at the γ-carbon of the lithium reagent, yielding conjugated dienes. This switch in regioselectivity highlights the nuanced electronic interplay between the nucleophile and the electrophile.

The stereoselectivity of these additions, particularly with chiral aldehydes and ketones, is an area of ongoing investigation. The facial selectivity of the attack on a chiral carbonyl compound can be influenced by steric hindrance and chelation control, potentially leading to the diastereoselective formation of complex acyclic structures that are precursors to more elaborate molecular architectures.

| Electrophile | Major Product Structure | Predominant Site of Attack |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | 1,1-dichloro-1-alken-4-ol | α-carbon (CCl₂) |

| Aromatic Ketones (e.g., Acetophenone) | 1,1-dichloro-1-alken-4-ol | α-carbon (CCl₂) |

| α,β-Unsaturated Ketones (e.g., Cyclohexenone) | Conjugated Dienes | γ-carbon (CH₂) |

Utilization in Cascade and Tandem Processes for Enhanced Synthetic Efficiency

The development of cascade and tandem reactions is a cornerstone of modern synthetic chemistry, aiming to construct complex molecules in a single operation to improve efficiency and reduce waste. While dedicated cascade processes initiated by the direct reaction of 3,3-dichloroprop-1-enyllithium are not yet a mainstream synthetic strategy, the potential for such transformations is considerable.

A hypothetical tandem process could involve the initial regioselective addition of 3,3-dichloroprop-1-enyllithium to a carefully designed electrophile containing a second reactive site. For example, a substrate with both a carbonyl group and a latent electrophilic or nucleophilic center could undergo an initial addition reaction, followed by an intramolecular cyclization or rearrangement triggered by the newly formed alkoxide or the dichlorovinyl moiety.

One can envision a tandem Michael addition-cyclization sequence. If 3,3-dichloroprop-1-enyllithium were to act as a Michael donor to an appropriate acceptor, the resulting enolate could potentially be trapped intramolecularly by the dichlorovinyl group, leading to the formation of a cyclic structure. The feasibility and efficiency of such processes would depend on the precise substrate design and reaction conditions to control the desired reaction pathway over competing side reactions. The exploration of such cascade and tandem reactions represents a promising frontier for expanding the synthetic utility of 3,3-dichloroprop-1-enyllithium.

Advanced Theoretical and Computational Investigations of 3,3 Dichloroprop 1 Enyllithium Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There are no specific Density Functional Theory (DFT) studies detailing the reaction pathways and transition states of 3,3-dichloroallyllithium found in the reviewed literature. Such studies on analogous compounds, like unsubstituted allyllithium, are used to elucidate the mechanisms of electrophilic substitution, cycloaddition reactions, and sigmatropic rearrangements. For a substituted compound like 3,3-dichloroallyllithium, DFT would be instrumental in understanding how the electron-withdrawing chlorine atoms at the C3 position influence the charge distribution, the energies of the frontier molecular orbitals, and consequently, the activation barriers for reactions with various electrophiles. It would also clarify the regioselectivity of such reactions (attack at the C1 vs. C3 position).

Molecular Dynamics Simulations of Solvation and Aggregation States

Specific molecular dynamics (MD) simulations for 3,3-dichloroallyllithium are not available in the current body of scientific literature. Organolithium compounds are well-known to exist as aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation and solvation significantly impacts their reactivity. MD simulations are a powerful tool to study these phenomena. For 3,3-dichloroallyllithium, MD simulations could provide insights into:

The preferred aggregation state in various solvents (e.g., tetrahydrofuran (B95107), diethyl ether).

The structure of the solvation shell around the lithium cation and the chlorinated allyl anion.

The dynamics of solvent exchange and inter-aggregate exchange.

For other organolithium species, MD simulations have been employed to understand the interplay between solvation, aggregation, and reactivity, often in conjunction with spectroscopic methods like NMR.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Reactivity

No Quantitative Structure-Activity Relationship (QSAR) analyses specifically targeting the predictive reactivity of 3,3-dichloroallyllithium have been published. QSAR models are typically developed for a series of related compounds to correlate their structural features with their observed reactivity or biological activity. To develop a QSAR model for 3,3-dichloroallyllithium, one would need a dataset of reactivity data for a series of substituted allyllithium compounds. Such a model could then use computational descriptors (e.g., electronic, steric, and topological parameters) to predict the reactivity of new compounds in this class.

Electronic Structure Analysis and Bonding Characterization of the Organolithium Species

While a detailed electronic structure analysis of 3,3-dichloroallyllithium is not available, general principles of organolithium bonding apply. The carbon-lithium bond is highly ionic in character. In allyllithium systems, there is a significant delocalization of the negative charge across the C1 and C3 positions. The presence of two chlorine atoms on the C3 carbon in 3,3-dichloroallyllithium is expected to have a profound effect on its electronic structure:

Inductive Effect: The electronegative chlorine atoms would withdraw electron density from the allyl system, potentially making the carbanion less nucleophilic compared to unsubstituted allyllithium.

Charge Distribution: The charge distribution would likely be altered, potentially favoring more charge localization on the C1 carbon.

A thorough computational study would be necessary to quantify these effects, providing data on bond lengths, bond angles, atomic charges, and the nature of the C-Li bond.

Predictive Modeling of Stereochemical Outcomes in Organolithium-Mediated Reactions

There are no published predictive models for the stereochemical outcomes of reactions involving 3,3-dichloroallyllithium. Such models are computationally intensive and are typically developed for reactions of significant synthetic importance where stereoselectivity is a key issue. For a chiral electrophile reacting with 3,3-dichloroallyllithium, computational modeling, often using DFT to calculate transition state energies for different stereochemical pathways, would be the method of choice to predict the diastereoselectivity of the reaction.

Emerging Research Directions and Future Prospects in 3,3 Dichloroprop 1 Enyllithium Chemistry

Development of Novel Catalytic Methods Incorporating Organolithium Species

The high reactivity of organolithium compounds has often limited their direct use in catalytic cross-coupling reactions, which are central to modern synthetic chemistry. rug.nl However, recent advancements are paving the way for the integration of these potent reagents into catalytic cycles. For 3,3-dichloroprop-1-enyllithium, research is moving towards the development of palladium- and copper-catalyzed cross-coupling reactions. These methods would allow the selective formation of carbon-carbon bonds between the dichloropropenyl moiety and various organic electrophiles. rug.nl

The key challenge lies in controlling the high reactivity of the organolithium species to prevent undesired side reactions such as lithium-halogen exchange and homocoupling. rug.nl The development of specialized phosphine (B1218219) ligands for palladium catalysts is a promising avenue, as these can modulate the reactivity of the catalytic species and facilitate the desired cross-coupling pathway. Such catalytic systems could enable the synthesis of complex molecules containing the 3,3-dichloroprop-1-enyl unit under mild conditions.

| Catalyst System | Electrophile | Product Type | Potential Advantages |

| Pd(PPh₃)₄ / Ligand | Aryl Halides | Aryl-substituted dichloropropenes | Broad substrate scope, mild reaction conditions |

| CuI / Additive | Acyl Chlorides | α,α-dichloro-β,γ-unsaturated ketones | High functional group tolerance |

| Ni(acac)₂ / Reductant | Alkenyl Halides | Dichlorinated dienes | Access to conjugated systems |

Table 1: Potential Catalytic Systems for 3,3-Dichloroprop-1-enyllithium Reactions (This table is illustrative of potential research directions and not based on specific reported data for 3,3-dichloroprop-1-enyllithium).

Green Chemistry Approaches to Organolithium Reagent Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organolithium reagents, this translates to developing safer and more environmentally benign methods for their preparation and use. The traditional synthesis of organolithium reagents often involves pyrophoric lithium metal and volatile organic solvents.

Future research in the context of 3,3-dichloroprop-1-enyllithium will likely focus on:

Flow Chemistry: Microreactor technology offers enhanced control over reaction temperature and time, which is crucial for managing the exothermicity and reactivity of organolithium reactions. taylorandfrancis.com This can lead to higher yields, improved safety, and reduced waste.

Alternative Solvents: The exploration of greener solvents, such as bio-based ethers or solvent-free conditions, is a key area of interest. While challenging due to the high reactivity of organolithiums, the use of deep eutectic solvents (DESs) is also being investigated for certain organometallic reactions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Catalytic methods, as discussed in the previous section, are inherently more atom-economical than stoichiometric reactions.

Applications in Materials Science and Polymer Chemistry through Precision Monomer Synthesis

Organolithium reagents are widely used as initiators in anionic polymerization, a process that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. wikipedia.org The unique structure of 3,3-dichloroprop-1-enyllithium makes it a potentially valuable tool in materials science for the synthesis of novel monomers and polymers.

The presence of the dichlorovinyl group offers a reactive handle for post-polymerization modification. For instance, a polymer chain initiated with 3,3-dichloroprop-1-enyllithium would possess a terminal dichloropropenyl group. This group could then be subjected to various chemical transformations to introduce specific functionalities, leading to the creation of advanced materials with tailored properties.

| Polymer Type | Monomer(s) | Potential Application |

| Functionalized Polystyrene | Styrene | Advanced coatings, functional surfaces |

| Block Copolymers | Styrene, Isoprene | Nanostructured materials, thermoplastic elastomers |

| Graft Copolymers | Polybutadiene backbone | Impact modifiers, compatibilizers |

Table 2: Potential Polymer Architectures Utilizing 3,3-Dichloroprop-1-enyllithium as an Initiator (This table presents hypothetical applications based on the known principles of anionic polymerization).

Interdisciplinary Research Integrating 3,3-Dichloroprop-1-enyllithium in Advanced Chemical Synthesis

The unique chemical properties of 3,3-dichloroprop-1-enyllithium position it as a valuable reagent in interdisciplinary research fields. Its ability to introduce a dichlorovinyl moiety can be exploited in the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemicals.

For example, the dichlorovinyl group can serve as a precursor to other functional groups or as a key structural element in biologically active compounds. Collaborative research between synthetic organic chemists and researchers in life sciences could lead to the discovery of novel pharmaceuticals and crop protection agents. Furthermore, the integration of computational chemistry can aid in predicting the reactivity and selectivity of 3,3-dichloroprop-1-enyllithium, thereby guiding experimental design and accelerating the discovery process.

Challenges and Opportunities in Expanding the Synthetic Scope and Selectivity of Organolithium Reactions

Despite the potential of 3,3-dichloroprop-1-enyllithium, several challenges need to be addressed to expand its synthetic utility. The high reactivity of the carbon-lithium bond makes it sensitive to moisture and air, necessitating strict anhydrous and anaerobic reaction conditions. researchgate.net Furthermore, controlling the regioselectivity and stereoselectivity of its reactions remains a significant hurdle.

However, these challenges also present opportunities for innovation. The development of new reaction conditions, such as the use of additives and co-solvents, can help to modulate the reactivity and improve the selectivity of reactions involving 3,3-dichloroprop-1-enyllithium. The exploration of lithium-halogen exchange reactions to generate this reagent from readily available precursors could also provide a more convenient and versatile synthetic route. wikipedia.org

| Challenge | Opportunity for Innovation |

| High Reactivity and Instability | Development of stabilizing additives or encapsulation techniques. researchgate.net |

| Poor Selectivity in Reactions | Design of new ligands and catalysts for controlled transformations. |

| Limited Substrate Scope | Exploration of novel reaction pathways and electrophiles. |

| Handling of Pyrophoric Reagents | Implementation of flow chemistry and safer handling protocols. |

Table 3: Challenges and Corresponding Opportunities in 3,3-Dichloroprop-1-enyllithium Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.